Methyl 4-(piperazin-1-YL)benzoate
CAS No.: 163210-97-7
Cat. No.: VC20918747
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 163210-97-7 |
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Molecular Formula | C12H16N2O2 |
Molecular Weight | 220.27 g/mol |
IUPAC Name | methyl 4-piperazin-1-ylbenzoate |
Standard InChI | InChI=1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 |
Standard InChI Key | BFFGYMOQOGMTBM-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)N2CCNCC2 |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2CCNCC2 |
Introduction
Chemical Structure and Properties
Methyl 4-(piperazin-1-yl)benzoate is characterized by its specific molecular arrangement that features a piperazine ring attached to a benzoate group. The compound consists of a para-substituted benzoate moiety with a piperazine ring directly connected to the aromatic structure.
Basic Identification
The compound can be identified through several standard chemical identifiers as shown in Table 1:
Structural Features
The structure of this compound includes several key functional groups that contribute to its chemical behavior:
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A methyl ester group (-COOCH₃) attached to the benzene ring
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A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4)
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The piperazine ring is attached to the benzene ring at the para position (position 4) relative to the ester group
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One of the nitrogen atoms in the piperazine ring remains unsubstituted, providing a secondary amine functional group
This structural arrangement allows for various chemical interactions, including hydrogen bonding through the unsubstituted nitrogen atom and potential coordination with metal ions, making it useful in various applications .
Physical Properties
Understanding the physical properties of Methyl 4-(piperazin-1-yl)benzoate is essential for its handling, storage, and application in various contexts. The compound exhibits specific physical characteristics that influence its behavior in different environments.
Basic Physical Properties
Table 2 summarizes the key physical properties of the compound:
Synthesis and Preparation Methods
The synthesis of Methyl 4-(piperazin-1-yl)benzoate can be achieved through various synthetic routes, with the most common methods involving nucleophilic aromatic substitution reactions.
Common Synthetic Pathways
A typical synthesis route involves the reaction of methyl 4-fluorobenzoate or methyl 4-bromobenzoate with piperazine in the presence of a suitable base. The reaction proceeds via nucleophilic aromatic substitution, where the piperazine nitrogen acts as a nucleophile, displacing the halogen on the aromatic ring .
The general reaction scheme can be represented as:
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Methyl 4-fluorobenzoate + Piperazine → Methyl 4-(piperazin-1-yl)benzoate + HF
Optimized Laboratory Preparation
For laboratory-scale synthesis, the following optimized conditions have been reported:
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Reactants: Methyl 4-fluorobenzoate and excess piperazine (typically 2-3 equivalents)
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Base: Potassium carbonate or dipotassium hydrogen phosphate
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Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
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Temperature: 120-140°C
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Reaction time: 12-24 hours
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Purification: Recrystallization from appropriate solvents or column chromatography
This method typically yields the desired product with 70-85% efficiency after purification .
Biological Activity and Applications
Methyl 4-(piperazin-1-yl)benzoate and its derivatives have demonstrated various biological activities, making them valuable in pharmaceutical research and development.
Pharmacological Properties
The piperazine moiety in this compound is known to confer important biological properties that make it relevant for pharmaceutical applications:
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Receptor binding: The piperazine ring can interact with various biological receptors, particularly those in the central nervous system
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Enhanced solubility: The basic nitrogen in the piperazine improves water solubility and bioavailability
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Modulation of drug transport: Can affect membrane permeability and drug transport across biological barriers
These properties make the compound and its derivatives potential candidates for various therapeutic applications .
Reported Applications
Several specific applications of Methyl 4-(piperazin-1-yl)benzoate and closely related analogs have been documented:
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Local anesthetic properties: Some benzoate derivatives with similar structural features have demonstrated good local anesthetic effects, suggesting potential applications in pain management
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Intermediates in drug synthesis: The compound serves as a key building block for synthesizing more complex pharmaceutical agents
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Potential anticancer activity: Related compounds have shown promising results in anticancer research, particularly against specific tumor cell lines
Research findings indicate that structural modifications of this basic scaffold can lead to compounds with enhanced biological activities and improved pharmacokinetic profiles .
Comparison with Related Compounds
Methyl 4-(piperazin-1-yl)benzoate belongs to a family of piperazine-substituted benzoates that exhibit varied properties and applications based on their specific structural modifications.
Structural Analogs and Their Properties
Table 4 compares Methyl 4-(piperazin-1-yl)benzoate with several closely related compounds:
Structure-Activity Relationships
The structural modifications of the basic scaffold lead to significant changes in the biological activity and physicochemical properties:
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N-methylation (as in Methyl 4-(4-methylpiperazin-1-yl)benzoate) typically enhances lipophilicity and blood-brain barrier penetration, making the compound more suitable for targeting central nervous system disorders
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N-acetylation (as in Methyl 4-(4-acetylpiperazin-1-yl)benzoate) reduces the basicity of the nitrogen atom, potentially altering the compound's distribution in biological systems and its interaction with receptors
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The addition of a hydroxyethyl group (as in Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate) increases hydrophilicity and provides a handle for additional functionalization, which can be advantageous for tailoring pharmacokinetic properties
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Halogenation (as in Methyl 3-iodo-4-(piperazin-1-yl)benzoate) can enhance binding to specific biological targets and provides opportunities for radioimaging applications when radioactive isotopes are incorporated
These structure-activity relationships guide the design of new derivatives with optimized properties for specific applications.
Synthetic Applications
Methyl 4-(piperazin-1-yl)benzoate serves as a versatile building block in the synthesis of more complex molecules with diverse applications.
Role in Medicinal Chemistry
The compound functions as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting:
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Neurological disorders: Derivatives have been explored for potential applications in treating conditions such as depression, anxiety, and schizophrenia
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Metabolic diseases: Some derivatives show promise as diacylglycerol acyltransferase (DGAT) inhibitors, which may be relevant for treating metabolic disorders
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Anticancer agents: The compound has been utilized in the synthesis of potential anticancer agents that target specific cellular pathways
Reaction Versatility
The structure of Methyl 4-(piperazin-1-yl)benzoate allows for various chemical transformations:
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The unsubstituted nitrogen of the piperazine ring provides a site for further functionalization through alkylation, acylation, or sulfonylation
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The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then be converted to various derivatives such as amides
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The aromatic ring can be subjected to further substitution reactions under specific conditions
These transformations make the compound highly valuable in divergent synthetic approaches toward complex molecular architectures with tailored properties .
Research Trends and Future Directions
Current research involving Methyl 4-(piperazin-1-yl)benzoate and its derivatives focuses on several emerging areas that highlight its continuing importance in chemical and pharmaceutical research.
Current Research Trends
Recent studies have explored the following aspects:
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Development of new synthetic methodologies: Researchers are investigating more efficient and environmentally friendly methods for synthesizing the compound, including the use of microwave irradiation and continuous flow chemistry
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Structure optimization: Systematic modification of the basic scaffold to identify compounds with enhanced biological activities
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Investigation of novel applications: Exploration of potential applications beyond the traditional pharmaceutical domain, including materials science
Future Research Directions
Several promising avenues for future research include:
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Detailed investigation of the compound's activity as a Sirt6 activator, which could have implications for the treatment of age-related diseases and cancer
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Development of targeted drug delivery systems incorporating the piperazine moiety for improved therapeutic outcomes
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Exploration of green chemistry approaches for sustainable synthesis of the compound and its derivatives
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Computational studies to predict structure-activity relationships more accurately, potentially accelerating the discovery of new bioactive derivatives These research directions highlight the continuing relevance of Methyl 4-(piperazin-1-yl)benzoate in various scientific domains.
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